

YX-2-107: A Comparative Guide to a Selective CDK6 Chemical Probe

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Compound of Interest

Compound Name: YX-2-107
Cat. No.: B10821831

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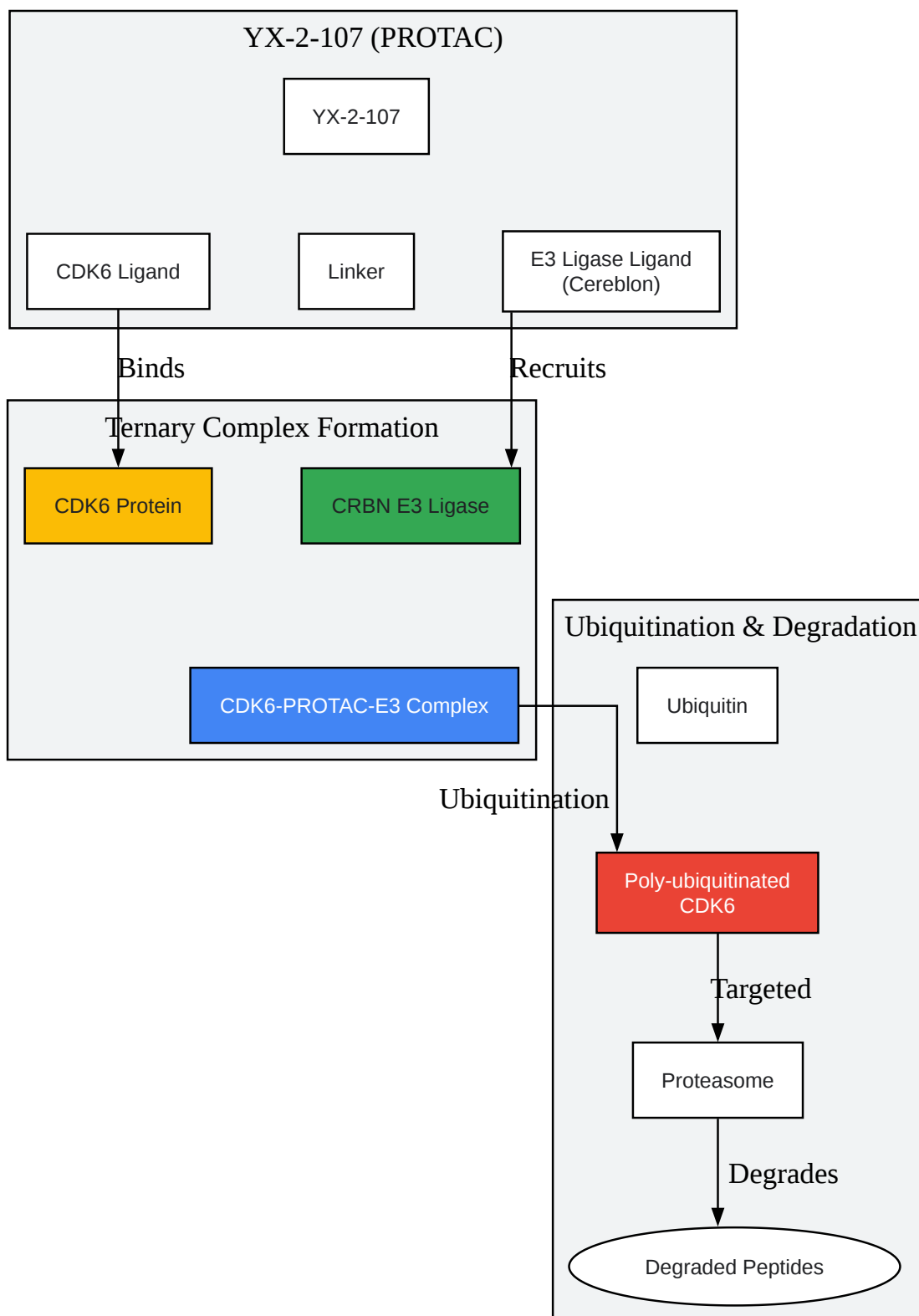
Cyclin-dependent kinase 6 (CDK6) is a critical regulator of cell cycle progression and has emerged as a significant therapeutic target in various cancers, particularly in hematologic malignancies.[1][2] Understanding its precise functions requires highly specific molecular tools. **YX-2-107** is a potent and selective chemical probe designed to investigate CDK6 function through a distinct mechanism compared to traditional kinase inhibitors. This guide provides an objective comparison of **YX-2-107** with other CDK6-targeting alternatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

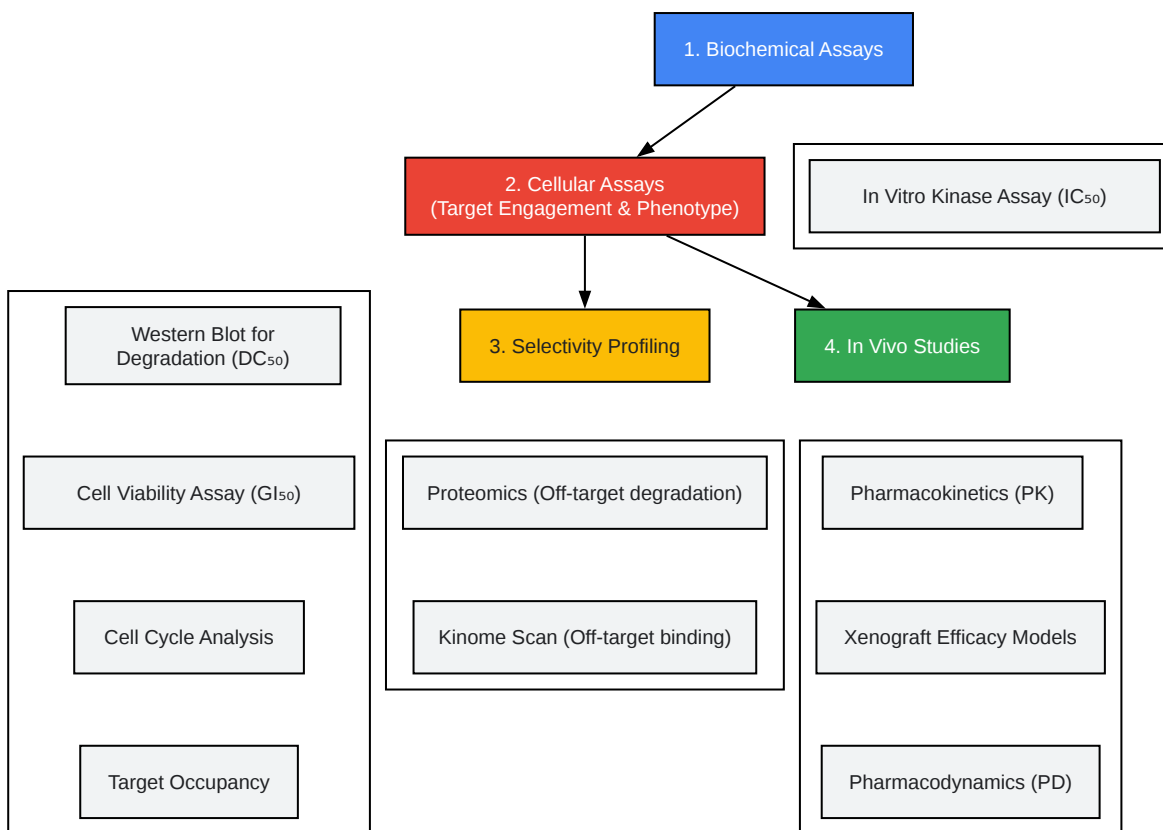
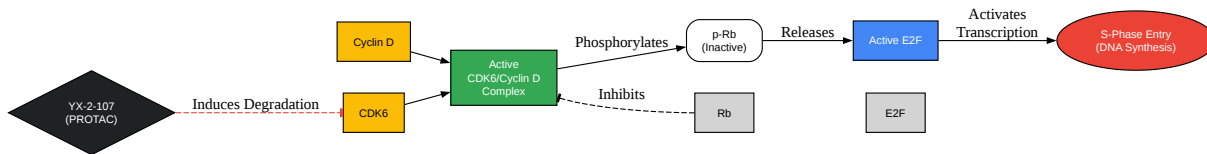
Mechanism of Action: PROTAC-Mediated Degradation

Unlike conventional small-molecule inhibitors that merely block the kinase activity of a target protein, **YX-2-107** is a Proteolysis-Targeting Chimera (PROTAC).[3][4] A PROTAC is a heterobifunctional molecule that co-opts the cell's natural protein disposal system. **YX-2-107** consists of three parts: a ligand that binds to CDK6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome.[4]

This degradation-based mechanism offers two key advantages over simple inhibition:

- **Elimination of Scaffolding Functions:** It eradicates both the kinase-dependent and kinase-independent (scaffolding) roles of the CDK6 protein.[\[3\]](#)[\[4\]](#)
- **Enhanced Selectivity:** PROTACs can exhibit improved selectivity compared to the parent inhibitor from which they are derived.[\[5\]](#)





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